molecular formula C7H17Br2N B12966080 6-Bromo-N-methylhexan-1-amine hydrobromide

6-Bromo-N-methylhexan-1-amine hydrobromide

Cat. No.: B12966080
M. Wt: 275.02 g/mol
InChI Key: RLVHXBRUAGZIJX-UHFFFAOYSA-N
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Description

6-Bromo-N-methylhexan-1-amine hydrobromide is an organic compound with the molecular formula C7H17Br2N. It is a hydrobromide salt of 6-bromo-N-methylhexan-1-amine, which is a derivative of hexanamine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methylhexan-1-amine hydrobromide typically involves the bromination of N-methylhexan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The bromination process can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methylhexan-1-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of N-methylhexan-1-amine derivatives.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

6-Bromo-N-methylhexan-1-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylhexan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical transformations. The compound’s amine group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromohexan-1-amine hydrobromide
  • 6-Bromo-N,N,N-trimethylhexan-1-aminium bromide
  • 2-Bromo-N-methyl-ethylamine hydrobromide

Uniqueness

6-Bromo-N-methylhexan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in both research and industrial applications .

Properties

Molecular Formula

C7H17Br2N

Molecular Weight

275.02 g/mol

IUPAC Name

6-bromo-N-methylhexan-1-amine;hydrobromide

InChI

InChI=1S/C7H16BrN.BrH/c1-9-7-5-3-2-4-6-8;/h9H,2-7H2,1H3;1H

InChI Key

RLVHXBRUAGZIJX-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCBr.Br

Origin of Product

United States

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